molecular formula C3H4O2 B134709 (1,2,3-13C3)Prop-2-enoic acid CAS No. 202326-54-3

(1,2,3-13C3)Prop-2-enoic acid

Cat. No. B134709
M. Wt: 75.041 g/mol
InChI Key: NIXOWILDQLNWCW-VMIGTVKRSA-N
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Description

The compound (1,2,3-13C3)Prop-2-enoic acid is a structurally modified form of prop-2-enoic acid, which is more commonly known as acrylic acid. This modified compound is labeled with carbon-13 isotopes at the first three carbon positions, making it useful for various scientific applications, including tracer studies and molecular structure investigations.

Synthesis Analysis

The synthesis of related acyclic cis-enediynes, which are structurally similar to (1,2,3-13C3)Prop-2-enoic acid, has been explored through the acid-catalyzed rearrangement of 1,2-diyn-2-propen-1-ols. These compounds possess a C3-aryl group and can undergo rearrangement in the presence of water, alcohols, or thiols, catalyzed by camphorsulfonic acid (CSA). The synthesis process is sensitive to the substituents at the C3 position, with aryl-substituted compounds showing successful rearrangement to predominantly cis-enediynes at room temperature or below. The synthesis can be carried out in three steps from commercially available α-bromocinnamaldehyde .

Molecular Structure Analysis

The molecular structure of compounds similar to (1,2,3-13C3)Prop-2-enoic acid has been studied using X-ray crystallography. For instance, the compound (2E)-2-(ethoxycarbonyl)-3-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino] prop-2-enoic acid crystallizes in a non-centrosymmetric space group P21, which is crucial for nonlinear optical (NLO) activity. The structure is stabilized by intramolecular N-H···O and O-H···O hydrogen bonds, as well as intermolecular C-H···O and C-H···π interactions .

Chemical Reactions Analysis

The reactivity of the related compounds involves the formation of allylic cations, which are intermediates in the synthesis of acyclic cis-enediynes. The regio- and cis/trans diastereoselectivity of the allylic migration is influenced by the substituents at the C3 position. Computational calculations suggest that nucleophilic trapping occurs preferentially at the C3 carbon, leading to the formation of more stable enediynes .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to (1,2,3-13C3)Prop-2-enoic acid have been investigated. For example, the NLO activity of a similar compound was confirmed experimentally through powder Second Harmonic Generation (SHG) experiments and theoretically via first hyperpolarizability calculations. The compound showed an eightfold excess of SHG activity compared to the standard compound KDP. Density functional theory (DFT) calculations were used to optimize the gas phase geometry and calculate vibrational frequencies, providing insights into the vibrational modes and potential energy distributions (PED) .

Scientific Research Applications

Synthesis Techniques

(Abarbri et al., 2002) and (Modzelewska-Banachiewicz et al., 2009) discuss the synthesis of 3,3-disubstituted prop-2-enoic acids and their isomers, showing the versatility of this compound in creating various derivatives for scientific research.

Structural and Spectroscopic Analysis

The work of (Goljer et al., 1989) and (Venkatesan et al., 2016) focus on the structural analysis of prop-2-enoic acid derivatives, using NMR spectroscopy and X-ray crystallography, highlighting its importance in molecular structure studies.

Chemical Properties and Reactivity

(Kotteswaran et al., 2016) investigate the electronic properties and reactivity of 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid, providing insights into its behavior in chemical reactions and potential applications.

Metabolic Studies

(Winter et al., 1992) describe the use of 13C NMR to study the metabolism of acrylic acid, a related compound, in rats, demonstrating the use of prop-2-enoic acid derivatives in metabolic research.

Crystal Structure Analysis

Research by (Kumar et al., 2017) and (Yang et al., 2006) focuses on the crystal structures of various derivatives, emphasizing the importance of prop-2-enoic acid in crystallography and materials science.

Transition Metal Chemistry

(Shahzadi et al., 2008) explore the coordination chemistry of transition metal carboxylates derived from prop-2-enoic acid, underlining its significance in inorganic and coordination chemistry.

Tautomeric Studies

(Magdalinova et al., 2010) discuss the tautomeric equilibrium of prop-2-enoic acid derivatives, highlighting its role in understanding chemical equilibria.

Biological Activity

(Banday et al., 2010) delve into the synthesis and antibacterial activity of certain derivatives, indicating its potential in pharmaceutical and biological research.

Isotope Labeling and Tracer Studies

(Pomerantz & Fink, 1979) and (Santos et al., 2016) highlight the use of (1,2,3-13C3)Prop-2-enoic acid in isotope labeling and solubility studies, essential for understanding complex chemical systems.

Regulatory Pathway Research

(Kostrouchová et al., 2007) describe the role of a similar compound, valproic acid, in multiple regulatory pathways, suggesting the broader relevance of prop-2-enoic acid in biochemical and medical research.

Liquid-Liquid Equilibrium Studies

(Zhang et al., 2011) focus on the liquid-liquid equilibria of prop-2-enoic acid solutions, crucial for industrial and chemical engineering applications.

Antioxidant Research

(Kong et al., 2004) examine the radical-scavenging activity of hydroxycinnamic acid derivatives, a category to which prop-2-enoic acid belongs, demonstrating its potential in antioxidant research.

properties

IUPAC Name

(1,2,3-13C3)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O2/c1-2-3(4)5/h2H,1H2,(H,4,5)/i1+1,2+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXOWILDQLNWCW-VMIGTVKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]=[13CH][13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584344
Record name (~13~C_3_)Prop-2-enoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

75.041 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,2,3-13C3)Prop-2-enoic acid

CAS RN

202326-54-3
Record name (~13~C_3_)Prop-2-enoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID90584344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 202326-54-3
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Synthesis routes and methods I

Procedure details

Invented drug (acrolein:acrylic acid:trans glutaconic acid (mol)=80:15:5): 29.20 g freshly distilled acrolein, 200.22 g freshly distilled acrylic acid and 20.16 g fumaric acid were added into a three-port flask with 800 ml absolute methanol, purged with nitrogen, 10.55 g benzoyl peroxide was added, and the solution was stirred and heated to reflux under nitrogen for 75 h. The reaction solution became a yellowish viscous liquid, which was dried under vacuum at 50-100° C. for 24 hours to form to Poly (acrolein, acrylic acid, maleic acid) with an average molecular weight no less than 1000.
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Synthesis routes and methods II

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A cyanoethylacrylate/acrylic acid copolymer is prepared by mixing cyanoethylacrylate and acrylic acid in a molar ratio of 0.5 at a total solids concentration of 25 percent in cyclohexanone. The reaction solution also contains 0.04 percent 2,2'-azobis(isobutyronitrile) which acts as a free radical chain reaction initiator. As the reaction solution is heated, the 2,2'-azobis(isobutyronitrile) decomposes, with the evolution of nitrogen, forming two free radicals which initiate the polymerization of the cyanoethylacrylate and acrylic acid. The reaction solution is held at a temperature of 90° to 100° C. for 24 hours to form an oligomer of cyanoethylacrylate and acrylic acid having the following structure ##STR3## wherein x is such that the molecular weight is sufficiently low so that the oligomer remains soluble in cyclohexanone.
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Synthesis routes and methods III

Procedure details

In this example, 90 g. of a BF3.CH3OH complex is added to a 600 ml. autoclave and maintained at 20° C. A 9:1 carbon monoxide/ethylene gas mixture is added at 68 atms. After addition of this mixture, the autoclave is heated to 50° C. and maintained at this temperature for three hours. The autoclave is cooled and depressurized. Analysis by gas-liquid chromatography indicates that the autoclave contents consist of 1 to 2% by weight methyl propionate plus 2 to 3% by weight of heavier materials. The selectivity to methyl propionate is about 25%. Under the conditions of the oxidative dehydrogenation described in Example 1, methyl propionate gives a combined selectivity of 75% to methyl acrylate and acrylic acid.
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Synthesis routes and methods IV

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There are few references reported in the literature relating to the production of acrylic acid from propane. U.S. Pat. No. 5,198,580 (Standard Oil) discloses a process for partial oxidation of propane to yield acrylic acid, propylene, acrolein, acetic acid and carbon oxides. The process involves the reaction of propane in admixture with a molecular oxygen-containing gas in a reaction zone with a catalyst containing Bib, Moc, Vv, Aa, Dd, Ee, Ox; where A is one or more of K, Na, Li, Cs and TI; D is one or more of Fe, Ni, Co, Zn, Ce and La; E is one or more of W, Nb, Sb, Sn, P, Cu, Pb, B, Mg, Ca and Sr; a, d and e is each from 0 to 10; b is from 0.1 to 10; c is from 0.1 to 20; v is from 0.1 to 10; c:b is from 2:1 to 30:1 and v:b is from 1.5:1 to 8:1. The acrylic acid yield achieved using the bismuth molybdate type of catalyst at a pressure of 138 kPag (20 psig) and a temperature of 400° C. is 5.4% at 19% conversion of propane.
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Synthesis routes and methods V

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This substituted acrylamide was synthesized from acrylic anhydride and 4-(2-aminoethyl)pyridine. Acrylic anhydride was obtained from acrylic acid and acetic anhydride. Synthesis of PEAM was initiated by the slow addition of 0.36 mole (45.0 g) of acrylic anhydride in 50 ml of ethyl ether containing 50 mg of BHT to 0.35 mole (42.76 g) of 4-(2-aminoethyl)pyridine in 150 ml of ethyl ether containing 150 mg of BHT at -55° C., with the formation of a precipitate. The rate of addition was kept sufficiently slow to ensure that the temperature did not exceed -30° C. during the reaction. After removal of the ether by room temperature evaporation, the precipitate was dissolved in 200 ml of methanol and subsequently vacuum distilled. The substituted acrylamide (15% yield) was collected at 170° C., 100 mtorr.
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